molecular formula C25H21BrN2OS B2807214 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 681274-23-7

2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No. B2807214
CAS RN: 681274-23-7
M. Wt: 477.42
InChI Key: KAIPIIGIORZKFI-UHFFFAOYSA-N
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Description

2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone, also known as SBI-0206965, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various fields of scientific research. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.

Scientific Research Applications

Antibacterial and Antifungal Activities

Indole derivatives have been synthesized and evaluated for their antimicrobial properties, showing significant activity against both Gram-positive and Gram-negative bacteria as well as fungi like Aspergillus niger and Candida albicans. These findings suggest the potential of indole-based compounds in developing new antimicrobial agents (Letters in Applied NanoBioScience, 2020).

Anticancer Activity

Indole derivatives have also been investigated for their cytotoxic activity against various human tumor cell lines. Specific compounds have shown selective inhibitory activity, indicating the potential for indole derivatives as anticancer agents (Chinese Journal of Organic Chemistry, 2017).

Synthesis of Nitrogen-Containing Heterocyclic Compounds

Research has demonstrated the utility of indole and bromobenzyl-based synthons in the synthesis of complex nitrogen-containing heterocyclic compounds, highlighting their importance in organic synthesis and drug development (Springer Link, 2016).

Anti-Inflammatory Agents

Some indole derivatives have been synthesized and evaluated for their anti-inflammatory activity, showing promising results in preclinical models. This suggests potential applications in developing new anti-inflammatory drugs (Current Drug Discovery Technologies, 2022).

COX-2 Inhibition and Analgesic Activity

Indole derivatives have been explored for their computational effects on the COX-2 enzyme and in-vivo analgesic and anti-inflammatory activities. This research indicates the potential for these compounds in the development of novel nonsteroidal anti-inflammatory drugs (Letters in Drug Design & Discovery, 2022).

Antioxidant and Antimicrobial Agents

The antioxidant and antimicrobial activities of indole-based chalcone derivatives have been studied, showing significant efficacy compared to standard drugs. This underscores the versatility of indole derivatives in pharmaceutical applications (Beni-Suef University Journal of Basic and Applied Sciences, 2016).

properties

IUPAC Name

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrN2OS/c26-20-11-9-18(10-12-20)15-27-16-24(21-6-2-4-8-23(21)27)30-17-25(29)28-14-13-19-5-1-3-7-22(19)28/h1-12,16H,13-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIPIIGIORZKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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